[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine
Description
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Properties
IUPAC Name |
4-(fluoromethyl)hepta-1,6-dien-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c1-3-5-8(10,7-9)6-4-2/h3-4H,1-2,5-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZMTHJZWMZUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the properties of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine?
An In-Depth Technical Guide to the Predicted Properties of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine
Disclaimer: The compound [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine is a novel chemical entity with no readily available data in the current scientific literature. This guide is a theoretical exploration of its predicted properties, synthesis, and potential applications, based on the established chemistry of structurally related compounds. The information presented herein is intended for research and development professionals and should be used as a conceptual framework rather than a definitive data source.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide focuses on the predicted characteristics of a novel fluorinated amine, [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine, a compound that combines the reactivity of a diallylamine scaffold with the modulatory effects of an α-fluoromethyl group. While this specific molecule is not yet described in the literature, its structural motifs suggest a rich chemical landscape and potential for diverse applications.
Predicted Molecular and Physicochemical Properties
The properties of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine can be inferred by considering its constituent parts: a diallylamine core and an α-fluoromethyl substituent.
Core Structure: Diallylamine
The diallylamine framework provides two reactive allyl groups, which are susceptible to a wide range of chemical transformations, including electrophilic addition, radical reactions, and transition metal-catalyzed cross-coupling reactions. The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic, although this basicity is expected to be attenuated by the electron-withdrawing fluorine atom.[3]
Key Substituent: α-Fluoromethyl Group
The introduction of a fluoromethyl group at the α-position to the nitrogen is predicted to have several significant effects:
-
Reduced Basicity: Fluorine is a highly electronegative atom, and its presence will exert a strong electron-withdrawing inductive effect. This will decrease the electron density on the nitrogen atom, making its lone pair less available for protonation. Consequently, [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine is expected to be a weaker base than its non-fluorinated counterpart, diallylamine.[4]
-
Increased Lipophilicity: The fluoromethyl group will increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. This is a common strategy in drug design to improve pharmacokinetic properties.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. The presence of the fluoromethyl group is likely to block oxidative metabolism at the α-carbon, thereby increasing the metabolic stability of the compound.[2]
-
Conformational Effects: The fluorine atom may introduce conformational constraints that could influence the molecule's shape and its interaction with biological targets.
A summary of the predicted physicochemical properties is presented in Table 1.
Table 1: Predicted Physicochemical Properties of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C8H14FN | Based on the chemical structure. |
| Molecular Weight | 143.20 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | By analogy to similar small amines like allylamine.[5] |
| Boiling Point | Higher than allylamine (55-58 °C) due to increased molecular weight. | The larger size and polar C-F bond would increase intermolecular forces.[3][5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | The hydrophobic allyl and fluoromethyl groups would reduce water solubility compared to smaller amines.[3] |
| pKa of Conjugate Acid | Expected to be lower than that of diallylamine (pKa ~11) due to the electron-withdrawing effect of the fluoromethyl group. | The inductive effect of fluorine reduces the basicity of the amine.[4] |
Proposed Synthetic Strategies
The synthesis of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine is not described in the literature. However, several plausible synthetic routes can be envisioned based on established methods for the synthesis of fluorinated amines.
Strategy 1: Nucleophilic Fluorination of a Precursor
One potential approach involves the late-stage fluorination of a suitable precursor. This could involve the nucleophilic substitution of a leaving group on the α-carbon with a fluoride source.
Workflow for Synthesis via Nucleophilic Fluorination
Caption: Proposed synthesis via nucleophilic fluorination.
Experimental Protocol (Hypothetical):
-
Protection: Diallylamine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to prevent side reactions at the nitrogen.
-
α-Hydroxylation: The protected diallylamine is subjected to α-hydroxylation. This is a challenging step and may require specific reagents that can functionalize the carbon adjacent to the nitrogen.
-
Activation: The resulting hydroxyl group is converted into a good leaving group, for example, by reaction with p-toluenesulfonyl chloride (TsCl) to form a tosylate.
-
Fluorination: The tosylate is then treated with a nucleophilic fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst or tetrabutylammonium fluoride (TBAF), to introduce the fluorine atom via an S_N2 reaction.
-
Deprotection: The protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the final product.
Strategy 2: Reductive Amination with a Fluorinated Building Block
An alternative strategy involves the use of a fluorinated building block.
Workflow for Synthesis via Reductive Amination
Caption: Proposed synthesis via reductive amination.
Experimental Protocol (Hypothetical):
-
Imine Formation: A fluoromethyl allyl ketone (a challenging starting material to synthesize) is reacted with allylamine to form an imine intermediate.
-
Reduction: The imine is then reduced to the corresponding amine using a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Predicted Spectroscopic and Analytical Characteristics
The characterization of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Complex multiplets in the vinylic region (~5-6 ppm) for the allyl protons.- A doublet for the CH₂F protons, with a large coupling constant to fluorine (~45-50 Hz).- Signals for the allylic CH₂ protons adjacent to the nitrogen. |
| ¹³C NMR | - Vinylic carbons in the range of 115-140 ppm.- A doublet for the carbon bearing the fluorine (C-F) with a large one-bond C-F coupling constant (~180-200 Hz). |
| ¹⁹F NMR | - A triplet corresponding to the single fluorine atom, coupled to the two adjacent protons of the CH₂F group. |
| Mass Spec. | - A molecular ion peak (M⁺) at m/z = 143.20.- Fragmentation patterns corresponding to the loss of allyl groups or the fluoromethyl group. |
| IR Spec. | - N-H stretching vibration (~3300-3400 cm⁻¹).- C=C stretching of the allyl groups (~1640 cm⁻¹).- A strong C-F stretching vibration (~1000-1100 cm⁻¹). |
Potential Applications and Future Directions
While speculative, the unique combination of functional groups in [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine suggests several potential areas of application.
-
Medicinal Chemistry: As a building block, this molecule could be incorporated into larger structures to create novel drug candidates. The fluoromethyl group could enhance metabolic stability and binding affinity, while the allyl groups provide handles for further chemical modification.[2] The α-fluoromethylamine motif is of interest in the development of enzyme inhibitors.[6]
-
Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry as herbicides, pesticides, and fungicides.[4] The biological activity of this compound would be an interesting area of investigation.
-
Materials Science: The allyl groups could be used for polymerization or for grafting the molecule onto surfaces to create functionalized materials with tailored properties.
Conclusion
[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine represents an intriguing, albeit currently hypothetical, molecule at the interface of amine chemistry and organofluorine science. Based on fundamental chemical principles and analogy to related compounds, it is predicted to be a weakly basic, lipophilic amine with enhanced metabolic stability. Its synthesis would likely require a multi-step sequence involving either late-stage fluorination or the use of a fluorinated building block. The potential applications in medicinal chemistry and materials science warrant further investigation into the synthesis and characterization of this and related α-fluorinated diallylamines. This theoretical guide provides a foundational framework for researchers interested in exploring this novel area of chemical space.
References
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Tress, N., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]
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Nelson, D. W., et al. (2001). Alpha-(trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine
An In-depth Technical Guide to the
Introduction
The convergence of fluorine chemistry with the synthesis of complex amines is a frontier in modern drug discovery and materials science. The introduction of fluorine can significantly alter the pharmacokinetic and physicochemical properties of bioactive molecules.[1][2] The target molecule of this guide, [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine, presents a unique structural motif: a quaternary carbon center bearing a fluoromethyl group, a primary amine, and two allyl functionalities. This combination suggests potential applications as a versatile building block in the synthesis of novel pharmaceuticals and polymers.
To date, a direct, documented synthesis for [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine has not been reported in the scientific literature. This guide, therefore, presents a rationally designed, multi-step synthetic pathway. The proposed route is grounded in well-established, analogous transformations, providing a robust and logical approach for researchers and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each proposed step is part of a self-validating system.
Retrosynthetic Analysis: A Logic-Driven Approach
A retrosynthetic analysis provides a clear roadmap for the synthesis of the target molecule by breaking it down into simpler, commercially available starting materials. This approach forms the logical backbone of our proposed synthetic strategy.
Sources
A Comprehensive Technical Guide to the Preliminary Bioactivity Screening of Fluoromethylated Amines
Abstract
The strategic incorporation of fluoromethyl groups into amine-containing scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth framework for the preliminary bioactivity screening of these unique chemical entities. It is designed for researchers, scientists, and drug development professionals, moving beyond rote protocols to explain the causal logic behind experimental choices. We will navigate the essential screening funnel, from initial cytotoxicity and liability profiling to the strategic selection of primary screening assays—both target-based and phenotypic—and culminating in the critical steps of hit confirmation and early mechanistic deconvolution. This document emphasizes a self-validating experimental approach, ensuring that each stage of the screening cascade generates robust, decision-driving data.
Introduction: The Strategic Advantage of Fluoromethylation in Medicinal Chemistry
The substitution of hydrogen with fluorine in a drug candidate, particularly in the form of a fluoromethyl (CH₂F), difluoromethyl (CHF₂), or trifluoromethyl (CF₃) group, is a widely employed strategy to enhance pharmacological properties.[2] The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's electronic and conformational landscape. For amines, which are prevalent in over 80% of pharmaceuticals, fluoromethylation offers several distinct advantages:
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluoromethyl groups can significantly lower the pKa of a proximal amine. This is a critical parameter influencing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Replacing metabolically labile C-H bonds with C-F bonds can block sites of metabolism, thereby increasing the drug's half-life and bioavailability.[1][4]
-
Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and can alter the conformation of a molecule to better fit a binding pocket, leading to enhanced target affinity and selectivity.[3][5]
-
Improved Membrane Permeation: Strategic fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes, including the blood-brain barrier.[1][3]
Given these potent effects, a systematic and logically structured screening cascade is essential to efficiently identify promising fluoromethylated amine candidates and triage those with undesirable properties.
Chapter 1: Foundational Profiling: Establishing a Baseline for Biological Viability
1.1 The "Why": The Triage of Toxicity and Assessment of Developability
Before investing significant resources in specific bioactivity assays, it is paramount to establish a compound's fundamental viability. The initial step is to identify and eliminate compounds that exhibit broad, non-specific cytotoxicity or possess poor physicochemical properties that would preclude them from becoming viable drug candidates. This "fail early, fail cheap" philosophy is a cornerstone of efficient drug discovery.
1.2 Protocol: General Cytotoxicity Screening (LDH Release Assay)
The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity by measuring plasma membrane damage.[6]
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[7] The assay uses an enzymatic reaction where the released LDH converts lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan, measured colorimetrically, is directly proportional to the number of damaged cells.
-
Step-by-Step Methodology:
-
Cell Plating: Seed a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general toxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the fluoromethylated amine compounds in culture medium. Add the compounds to the cells and include vehicle-only (e.g., 0.1% DMSO) and maximum lysis (e.g., Triton X-100) controls.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24-72 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully transfer a portion of the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation & Readout: Incubate at room temperature, protected from light, for 30 minutes. Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum lysis control.[8]
-
1.3 Data Presentation: Cytotoxicity Profile
The results of the cytotoxicity screen should be summarized to clearly identify compounds with potential liabilities.
| Compound ID | Fluoromethyl Moiety | IC₅₀ (µM) vs. HepG2 | Notes |
| FMA-001 | -CH₂F | > 100 | No significant cytotoxicity observed. |
| FMA-002 | -CHF₂ | 12.5 | Moderate cytotoxicity. |
| FMA-003 | -CF₃ | 1.8 | Potent cytotoxicity; flag for de-prioritization. |
| FMA-004 | -CH₂F | 85.3 | Low cytotoxicity. |
Chapter 2: Primary Screening Strategies: The Choice Between "What" and "How"
With a set of non-cytotoxic compounds, the next step is to screen for desired biological activity. The choice of strategy fundamentally depends on the program's starting point: a known biological target or a disease-relevant cellular model.
2.1 The Strategic Choice: Target-Based vs. Phenotypic Screening
-
Target-Based Screening: This hypothesis-driven approach is used when a specific molecular target (e.g., an enzyme, a receptor) is known to be involved in the disease pathology.[9] It is highly efficient, often amenable to high-throughput formats, and directly measures the interaction between the compound and the target.[10][11]
-
Phenotypic Screening: This empirical approach measures the effect of a compound on the overall phenotype of a cell or organism, without a preconceived notion of the target.[9][10] It is particularly powerful for discovering first-in-class medicines or when the disease mechanism is complex or poorly understood.[12]
4.2 Early ADME/Tox Profiling
A panel of simple, high-throughput in vitro assays can provide a snapshot of a compound's drug-like properties.
4.2.1 Protocol: Permeability (PAMPA Assay) The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that models passive diffusion across the gastrointestinal tract. [13]
-
Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. [14][15]The compound's ability to diffuse from a donor compartment, through the lipid membrane, to an acceptor compartment is measured. [13]* Step-by-Step Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with the lipid solution.
-
Compound Addition: Add the test compounds to the donor wells.
-
Assembly: Place the donor plate onto an acceptor plate containing buffer.
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 4-16 hours).
-
Quantification: Measure the compound concentration in both the donor and acceptor wells, typically by LC-MS/MS.
-
Calculation: Calculate the effective permeability (Pe) value.
-
4.2.2 Early Safety: hERG Inhibition The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. [16]Inhibition of this channel can lead to fatal cardiac arrhythmias. [17]Therefore, screening for hERG liability is a mandatory step in early drug discovery. [18]
-
Assay Principle: Automated patch-clamp electrophysiology is the gold standard. It measures the flow of ions through the hERG channel in a cell line stably expressing the channel (e.g., HEK293) in the presence of the test compound. [16]
Conclusion: Synthesizing Data for Informed Lead Prioritization
The preliminary bioactivity screening of fluoromethylated amines is a systematic process of evidence-gathering. It begins broadly by filtering out compounds with inherent liabilities like cytotoxicity and culminates in a detailed, multi-parameter profile of a select few validated hits. By integrating data on potency, mechanism of action, permeability, and key safety liabilities, researchers can make informed, data-driven decisions. This logical, causality-driven approach ensures that the most promising candidates are advanced, maximizing the probability of success in the long and arduous journey of drug development.
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The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
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(PDF) Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. ResearchGate. Available at: [Link]
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Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. PubMed Central. Available at: [Link]
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Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. MDPI. Available at: [Link]
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The impact of early ADME profiling on drug discovery and development strategy. ResearchGate. Available at: [Link]
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A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PubMed Central. Available at: [Link]
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hERG Safety. Evotec. Available at: [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Available at: [Link]
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(PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. ResearchGate. Available at: [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluorinated Amines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into amine-containing molecules is a cornerstone of modern medicinal chemistry and drug development. Introducing fluorine can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity for biological targets.[1][2][3] However, the synthesis of fluorinated amines is fraught with challenges, stemming from the high reactivity and handling difficulties of fluorinating agents, complex reaction mechanisms, and persistent issues with selectivity and purification.[1][4][5]
This guide is designed to serve as a technical support resource, providing field-proven insights and troubleshooting strategies for common problems encountered during the synthesis of fluorinated amines. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome synthetic hurdles.
Section 1: Challenges with Fluorinating Reagents
The choice of fluorinating agent is critical and often dictates the success or failure of a reaction. Problems frequently arise from the reagent's reactivity, stability, and interaction with the substrate.
FAQ 1: My deoxyfluorination with DAST or Deoxo-Fluor® is giving a low yield and a complex mixture of byproducts. What is happening and how can I fix it?
Core Issue: Diethylaminosulfur trifluoride (DAST) and its analogues are powerful deoxyfluorinating agents, but they are thermally unstable and prone to side reactions, particularly elimination and rearrangement.
Detailed Explanation: The primary cause of complex mixtures is often the reagent's decomposition or undesired reactivity with the substrate.
-
Thermal Instability: DAST can undergo exothermic decomposition, especially at temperatures above 50-60 °C. This not only poses a safety risk but also generates reactive byproducts that can lead to charring and substrate degradation.
-
Elimination Byproducts: For substrates with acidic protons beta to a hydroxyl group (a common precursor to amines), DAST can promote E2 elimination, leading to the formation of alkenes. This is a significant issue in the synthesis of fluorinated cyclic amines.[6]
-
Rearrangements: Carbocationic intermediates, which can form during the fluorination mechanism, are susceptible to Wagner-Meerwein or other rearrangements, leading to constitutional isomers of the desired product.
-
Causality behind Experimental Choices:
-
Low Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) is crucial to minimize thermal decomposition and suppress elimination pathways.
-
Solvent Choice: Non-polar, aprotic solvents like dichloromethane (DCM) or toluene are generally preferred. Polar protic solvents can react with the fluorinating agent.[7]
-
Slow Addition: Adding the DAST reagent slowly to the substrate solution helps to control the reaction exotherm and maintain a low localized concentration, reducing byproduct formation.
-
Troubleshooting Table: Deoxyfluorination with DAST/Deoxo-Fluor®
| Symptom | Probable Cause | Recommended Solution |
| Low Conversion | Insufficient reagent; Reaction temperature too low | Increase reagent equivalents to 1.2-1.5; Allow reaction to warm slowly to 0 °C or room temperature. |
| Major Alkene Byproduct | E2 Elimination pathway is dominant | Run reaction at lower temperature (-78 °C); Use a non-basic, non-nucleophilic buffer if applicable. |
| Product Rearrangement | Carbocation intermediate instability | Use a more stable analogue like Deoxo-Fluor®; Consider alternative fluorination strategies that avoid carbocations. |
| Reaction Charring | Reagent decomposition; Exothermic event | Ensure slow, dropwise addition at low temperature; Check reagent quality and age. |
FAQ 2: I am using an electrophilic N-F reagent like Selectfluor® or NFSI, but my reaction is sluggish or gives unwanted side products. How can I optimize it?
Core Issue: Electrophilic N-F reagents are generally safer and easier to handle than DAST but require the substrate to be sufficiently nucleophilic.[8][9] Sluggish reactions occur with electron-poor substrates, while side reactions can arise from single-electron transfer (SET) pathways or undesired oxidation.
Detailed Explanation: The reactivity of N-F reagents is tuned by the electron-withdrawing groups attached to the nitrogen. Reagents like N-fluorobenzenesulfonimide (NFSI) are highly reactive, while others like Selectfluor® are more moderate.[10]
-
Insufficient Nucleophilicity: The target for fluorination (e.g., an enolate, enamine, or electron-rich aromatic ring) must have enough electron density to attack the electrophilic fluorine. If the substrate is too electron-deficient, the reaction will be slow or fail.
-
Solvent Effects: The reaction mechanism can be highly solvent-dependent. Polar, protic solvents can sometimes stabilize ionic intermediates, but polar aprotic solvents like acetonitrile or DMF are more common as they effectively dissolve the reagent and substrate.[11]
-
Radical Pathways (SET): Although often depicted as a two-electron process (SN2), some electrophilic fluorinations can proceed via a single-electron transfer (SET) mechanism, especially with easily oxidized substrates.[9] This can lead to radical-mediated side reactions and a loss of stereocontrol.
-
Oxidation: Some N-F reagents, particularly Selectfluor®, are also potent oxidants.[10] This can lead to the oxidation of sensitive functional groups elsewhere in the molecule, such as thioethers.
Workflow for Optimizing Electrophilic Fluorination
Sources
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- 11. pubs.acs.org [pubs.acs.org]
Identifying and minimizing side reactions in the preparation of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine
Welcome to the technical support center for the synthesis of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction intricacies, enabling you to anticipate, identify, and mitigate common synthetic challenges.
Proposed Synthetic Pathway: A Grignard-Based Approach
A common and effective method for the synthesis of the target amine involves a multi-step process commencing with fluoroacetonitrile. This pathway is chosen for its convergence and the ability to introduce the key functional groups in a controlled manner.
Caption: Main and side reaction pathways in the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Formation of multiple byproducts due to over-alkylation. [1][2] 3. Loss of product during workup or purification. | 1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Slowly add the allyl bromide to the reaction mixture to maintain a low concentration. Use a 1:2 molar ratio of amine to allyl bromide. 3. Optimize the extraction and distillation procedures. |
| Presence of a higher molecular weight peak in MS | Formation of the tri-allylated byproduct or the quaternary ammonium salt due to over-alkylation. [1] | 1. Reduce the stoichiometry of the allyl bromide. 2. Consider protecting the primary amine, followed by mono-allylation, deprotection, and a second allylation. 3. Purify the product using column chromatography. |
| An unexpected isomer is detected by NMR/GC-MS | The reaction temperature may be too high, leading to an aza-Cope rearrangement of the desired diallylamine product. [3][4][5][6] | Maintain a lower reaction temperature throughout the synthesis and purification. |
| Formation of an alkene byproduct | If a quaternary ammonium salt is formed, it can undergo Hofmann elimination in the presence of a base, especially at elevated temperatures during workup or distillation. [7][8][9][10] | 1. Avoid strong bases during the workup. 2. Use a lower temperature for distillation (vacuum distillation is recommended). |
| Difficulty in purifying the final product | The boiling points of the desired product and the mono- and tri-allylated byproducts may be very close. | 1. Use fractional distillation under reduced pressure. 2. For laboratory scale, silica gel column chromatography can be effective. A gradient elution of ethyl acetate in hexanes is a good starting point. |
Experimental Protocols
Protocol 1: Synthesis of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine
Materials:
-
2-Fluoroethan-1-amine hydrochloride
-
Allyl bromide
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Preparation of the Free Amine: In a round-bottom flask, dissolve 2-fluoroethan-1-amine hydrochloride in water and cool in an ice bath. Slowly add a solution of sodium hydroxide until the pH is >12. Extract the free amine with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and use immediately.
-
Diallylation: To a solution of the freshly prepared 2-fluoroethan-1-amine in anhydrous diethyl ether in a three-necked flask equipped with a reflux condenser and a dropping funnel, add sodium carbonate as a base. Cool the mixture in an ice bath.
-
Slowly add allyl bromide (2.1 equivalents) dropwise to the stirred solution over 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Filter the reaction mixture to remove the sodium carbonate and sodium bromide salts. Wash the filtrate with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Identification of Tri-allylated Byproduct
-
Collect a sample of the crude reaction mixture.
-
Analyze the sample by GC-MS.
-
The mass spectrum of the desired product, C₈H₁₄FN, should show a molecular ion peak at m/z = 143.21.
-
The tri-allylated byproduct, C₁₁H₁₈FN, will have a molecular ion peak at m/z = 183.28.
References
- Google Patents. (1969). Production of diallylamine.
-
YouTube. (2020, November 14). Cope Rearrangement Aza Cope Rearrangement Claisen Rearrangement Ireland Claisen Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]
-
YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diallylamine. Retrieved from [Link]
- Google Patents. (2001). Process for the preparation of fluoro compounds from the corresponding amines.
-
Wikipedia. (n.d.). Aza-Cope rearrangement. Retrieved from [Link]
- Google Patents. (2007). Alkylated poly(allylamine) polymers and methods of use.
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
ACS Omega. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. Retrieved from [Link]
-
National Institutes of Health. (2025). Access to allyl-gem-difluorides via allylation and Cope rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allylamine. Retrieved from [Link]
-
National Institutes of Health. (2011). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 11.8: Quaternary Ammonium Salts- Hofmann Elimination. Retrieved from [Link]
-
YouTube. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED!. Retrieved from [Link]
-
ResearchGate. (2011). Nucleophilic Trifluoromethylation of Imines under Acidic Conditions. Retrieved from [Link]
-
JMU Scholarly Commons. (2019). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Aza-cope rearrangement – Knowledge and References. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link]
-
PubMed. (2008). DFT study on the palladium-catalyzed allylation of primary amines by allylic alcohol. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]
-
MDPI. (2022). Mechanochemical Synthesis of Fluorinated Imines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
YouTube. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Retrieved from [Link]
-
Royal Society of Chemistry. (1982). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Retrieved from [Link]
- Google Patents. (2012). Method for preparing 1-fluoronaphthalene.
-
National Institutes of Health. (2011). Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. Retrieved from [Link]
-
Chem-Station. (2015). Aza-Cope Rearrangement. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
- Google Patents. (1979). Preparation of fluoronitrobenzene.
-
PubMed. (1995). Aza-cope Rearrangement-Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (+/-)-gelsemine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Hofmann elimination. Retrieved from [Link]
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- 8. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
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- 10. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation and Recycling in Fluorinated Amine Synthesis
Welcome to the technical support center for catalyst deactivation and recycling in fluorinated amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst stability and reuse in this critical area of synthetic chemistry. The synthesis of fluorinated amines, pivotal moieties in modern pharmaceuticals, often relies on sensitive catalytic systems that are prone to deactivation. Understanding the mechanisms of catalyst failure and implementing effective recycling strategies are paramount for developing robust, cost-effective, and sustainable synthetic routes.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges. The advice herein is grounded in established mechanistic principles and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed Buchwald-Hartwig amination of a fluoroarene is sluggish or has stalled. What are the likely causes?
A1: Several factors can contribute to poor performance. Common culprits include:
-
Catalyst Poisoning: Trace impurities in your starting materials or solvents, such as sulfur or halides, can irreversibly bind to the palladium's active sites.[1]
-
Base-Mediated Substrate Decomposition: Strong bases, often required for these couplings, can promote the decomposition of sensitive fluoroarenes, leading to byproducts that inhibit the catalyst.[2][3]
-
Ligand Degradation: The phosphine ligands crucial for catalytic activity can degrade under harsh reaction conditions, particularly at elevated temperatures.
-
Formation of Off-Cycle Palladium Species: Primary amines or N-heteroaromatic substrates can displace the phosphine ligand, forming dormant palladium complexes that are catalytically inactive at lower temperatures.[3]
Q2: I'm observing a color change in my photoredox-catalyzed reaction, and the conversion has plateaued. What does this indicate?
A2: A significant color change, often bleaching, can indicate the degradation of your photocatalyst. This can be caused by:
-
Irreversible Oxidation or Reduction: The catalyst may undergo an irreversible electron transfer with a reactive species in the mixture, leading to a non-catalytic form.
-
Reaction with Radical Intermediates: Highly reactive radical intermediates generated during the catalytic cycle can attack and decompose the catalyst's structure.
-
Photodegradation: Prolonged exposure to high-energy light can lead to the breakdown of the catalyst, especially for organic dyes.[4]
Q3: Can I recycle my homogeneous palladium catalyst from a fluorinated amine synthesis?
A3: Yes, several methods exist for recycling homogeneous palladium catalysts, which is crucial due to the high cost of palladium. Common industrial practices include:
-
Solvent Extraction: The catalyst can be extracted into a solvent in which it is soluble, while the product is not.[5]
-
Organic Solvent Nanofiltration (OSN): This membrane-based technique separates the catalyst from the product based on molecular size.[5][6]
-
Precipitation: The catalyst can be precipitated out of the reaction mixture by adding an anti-solvent or changing the temperature.
Q4: What are the key differences between catalyst recycling and regeneration?
A4:
-
Recycling refers to the separation and reuse of the catalyst in its active form from the reaction mixture.
-
Regeneration is the process of restoring the catalytic activity of a deactivated catalyst through a chemical or physical treatment.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation in fluorinated amine synthesis.
Issue 1: Low or No Product Yield in Palladium-Catalyzed C-N Coupling of Fluoroarenes
Symptoms:
-
LC-MS analysis shows unreacted starting materials.
-
Formation of hydrodefluorinated or other side products.
-
The reaction mixture turns black, indicating palladium black precipitation.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Pd-catalyzed C-N coupling.
Detailed Troubleshooting Steps:
-
Verify Reagent Purity:
-
Optimize Reaction Conditions:
-
Action: If substrate decomposition is suspected, screen weaker bases. For sensitive five-membered heteroarenes, a moderate-strength base like NaOTMS can prevent decomposition that leads to catalyst deactivation.[2][3] Also, consider screening different phosphine ligands. For example, GPhos has been shown to resist deactivation induced by heteroarenes.[2][3]
-
Causality: Strong bases can deprotonate sensitive positions on the fluoroarene, leading to side reactions and the formation of catalyst inhibitors. The choice of ligand is critical as it influences the stability and reactivity of the palladium complex.
-
-
Diagnose and Address Catalyst Deactivation:
-
Sintering/Agglomeration: If palladium black is observed, the catalyst has likely agglomerated. This can be caused by high temperatures or ligand degradation.[8]
-
Solution: Lower the reaction temperature and ensure a sufficiently high ligand-to-metal ratio.
-
-
Off-Cycle Species Formation: If the reaction stalls at room temperature, the formation of a dormant palladium-amine complex may be the cause.[3]
-
Solution: Gently heating the reaction can often break up these off-cycle species and regenerate the active catalyst.
-
-
Experimental Protocol: Test for Catalyst Poisoning by a Suspected Impurity
-
Set up a standard reaction that is known to proceed well.
-
In a parallel reaction, add a small, known amount of the suspected impurity.
-
Monitor both reactions by LC-MS or GC-MS.
-
A significant decrease in the reaction rate or yield in the spiked reaction confirms the impurity is a catalyst poison.
Issue 2: Deactivation of Photoredox Catalysts
Symptoms:
-
Fading or complete bleaching of the catalyst's color.
-
Reaction ceases before completion.
Root Cause Analysis and Troubleshooting:
Caption: Troubleshooting workflow for photoredox catalyst deactivation.
Detailed Troubleshooting Steps:
-
Assess Catalyst Stability:
-
Action: Run a control experiment with the photocatalyst in the reaction solvent under irradiation but without the substrates. Monitor for any color change or degradation via UV-Vis spectroscopy.
-
Causality: This helps to isolate whether the catalyst is inherently unstable under the reaction conditions (light, solvent, temperature) or if deactivation is caused by interaction with reactants.
-
-
Identify the Deactivation Pathway:
-
Irreversible Quenching: The excited state of the catalyst may be quenched by a substrate or byproduct in an irreversible manner.
-
Solution: Select a catalyst with redox potentials that are well-matched to the desired transformation but less likely to engage in undesired side reactions. The use of a sacrificial electron donor or acceptor can sometimes protect the catalyst.[9]
-
-
Attack by Radicals: Highly reactive radical intermediates can attack the catalyst.
-
Solution: Consider using a more sterically hindered or electronically robust catalyst that is less susceptible to attack.
-
-
Experimental Protocol: Regeneration of a Deactivated Photocatalyst
For some photocatalysts, particularly those deactivated by surface adsorption of byproducts, a simple regeneration protocol can be effective.[10]
-
After the reaction, filter the reaction mixture to recover the heterogeneous photocatalyst (if applicable). For homogeneous catalysts, this protocol is not suitable.
-
Wash the recovered catalyst sequentially with methanol and a dilute solution of hydrogen peroxide (H2O2).[10]
-
Dry the catalyst under vacuum.
-
Gentle heating (calcination) may be required for some inorganic photocatalysts, but care must be taken to avoid thermal degradation.
-
Test the activity of the regenerated catalyst in a new reaction.
Catalyst Recycling and Recovery
Implementing a catalyst recycling strategy is essential for the economic and environmental sustainability of fluorinated amine synthesis.
Data Presentation: Comparison of Homogeneous Catalyst Recycling Methods
| Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Distillation | Separation based on boiling point differences. | Simple, effective for volatile products and non-volatile catalysts. | Not suitable for thermally sensitive catalysts or products. | >95% |
| Liquid-Liquid Extraction | Catalyst and product are soluble in different immiscible solvents. | Can be highly selective. | Requires large volumes of solvents, can be energy-intensive. | 90-98% |
| Organic Solvent Nanofiltration (OSN) | Membrane-based separation by molecular size. | Operates under mild conditions, low energy consumption. | Membrane fouling can be an issue, requires specialized equipment. | >99% |
| Precipitation | Addition of an anti-solvent or temperature change to precipitate the catalyst. | Simple and effective. | May require additional purification steps to remove residual solvent. | 95-99% |
Experimental Protocol: Recovery of a Homogeneous Palladium Catalyst via Precipitation
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Slowly add a pre-determined volume of an anti-solvent (e.g., hexane, pentane) in which the catalyst is insoluble but the product remains in solution.
-
Stir the mixture for 30-60 minutes to ensure complete precipitation of the palladium complex.
-
Collect the precipitated catalyst by filtration.
-
Wash the catalyst with a small amount of the anti-solvent to remove any remaining product.
-
Dry the catalyst under vacuum.
-
Characterize the recovered catalyst (e.g., by NMR, ICP-MS) to confirm its integrity and purity before reuse.
References
-
Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]
-
Deactivation and regeneration of photocatalysts: A review. ResearchGate. Available at: [Link]
-
Catalyst poisoning. Wikipedia. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Available at: [Link]
- Method for recovering palladium from waste palladium/alumina catalyst. Google Patents.
-
Regenerative Photocatalysis. ChemRxiv. Available at: [Link]
-
Catalyst Deactivation & Poisons Agents. Pollution Systems. Available at: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]
-
Photoredox catalysis. Wikipedia. Available at: [Link]
-
Photoredox Catalysis in Organic Chemistry. ACS Publications. Available at: [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Available at: [Link]
-
Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Journal of the American Chemical Society. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
-
Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. PMC. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ResearchGate. Available at: [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Photoredox Chemistry with Organic Catalysts: Role of Computational Methods. PMC. Available at: [Link]
-
Synthetic Methodologies for the Chemical Recycling of Fluorocarbons. ChemRxiv. Available at: [Link]
-
Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate. Available at: [Link]
-
Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. ACS Publications. Available at: [Link]
-
Separation/recycling methods for homogeneous transition metal catalysts in continuous flow. Green Chemistry. Available at: [Link]
-
(PDF) Photoredox Catalysis in Organic Chemistry: Mechanistic Insights and Green Applications. ResearchGate. Available at: [Link]
-
Catalysis for Fluorination and Trifluoromethylation. PMC. Available at: [Link]
-
Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. Available at: [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
-
Catalyst deactivation. YouTube. Available at: [Link]
-
Regeneration of the Deactivated SCR Catalysts. China Steel Corporation. Available at: [Link]
-
Photoredox Catalysis in Organic Chemistry. Macmillan Group - Princeton University. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
-
Sustainable Recycling of Homogeneous Catalysts. SepPure Technologies. Available at: [Link]
-
Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. PMC. Available at: [Link]
-
Supramolecular Strategies for the Recycling of Homogeneous Catalysts. PMC. Available at: [Link]
-
Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Available at: [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
Sources
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- 4. Photoredox Chemistry with Organic Catalysts: Role of Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustainable Recycling of Homogeneous Catalysts | SepPure — SepPure Technologies [seppure.com]
- 6. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Advanced Aqueous Workup Procedures for Water-Soluble Amine Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges associated with the aqueous workup of water-soluble amine products. Our focus is on providing not just procedural steps, but the fundamental chemical principles that underpin them, empowering you to optimize your separations and increase your product yields.
Introduction: The Challenge of Water-Soluble Amines
Water-soluble amines, particularly those with low molecular weight and multiple hydrogen-bonding moieties, present a significant purification challenge. Standard liquid-liquid extraction protocols often fail, leading to low recovery, persistent emulsions, and impure products. This guide is designed to navigate these complexities by leveraging advanced techniques and a deeper understanding of the physicochemical properties of your target molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the workup of water-soluble amine products.
Q1: My water-soluble amine product won't partition out of the aqueous layer into my organic solvent. What am I doing wrong?
A1: This is the most common issue. The high water solubility of your amine is due to its ability to hydrogen bond with water and its basic nature, which can lead to protonation and the formation of highly water-soluble ammonium salts. To effectively extract your amine, you must minimize its affinity for the aqueous phase.
The key is to manipulate the equilibrium of your amine between its charged (protonated) and neutral (free base) forms. The free base is significantly less polar and will have a greater affinity for the organic solvent.
Core Principle: An amine's solubility in water is highly dependent on pH. In acidic or neutral conditions, the amine exists predominantly as its protonated ammonium salt (R-NH₃⁺), which is highly water-soluble. By raising the pH of the aqueous solution, you deprotonate the ammonium salt, generating the free amine (R-NH₂), which is less polar and more soluble in organic solvents.[1][2]
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic. A general rule of thumb is to adjust the pH to be at least 2 pH units above the pKa of your amine's conjugate acid.[1][3] This ensures that >99% of the amine is in its free base form.
-
Choice of Base: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to adjust the pH. Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) may not be sufficiently basic to deprotonate all amines effectively.
-
Solvent Selection: Re-evaluate your extraction solvent. Standard solvents like ethyl acetate may not be optimal for highly polar amines. Consider more polar, water-immiscible solvents or solvent mixtures. A 3:1 mixture of chloroform and isopropanol can be particularly effective for pulling polar compounds out of the aqueous phase.[4]
Q2: I've adjusted the pH, but my amine is still not extracting efficiently. What else can I do?
A2: If pH adjustment alone is insufficient, the next step is to further decrease the solubility of your amine in the aqueous phase by employing the "salting-out" effect.
Core Principle: The addition of a high concentration of an inorganic salt to the aqueous layer reduces the solvation of the organic amine.[5][6] Water molecules are highly attracted to the ions of the salt, effectively reducing the amount of "free" water available to dissolve the amine. This increases the chemical potential of the amine in the aqueous phase, driving it into the organic layer.[5][7]
Troubleshooting Steps:
-
Salt Selection: Saturated sodium chloride (brine) is a common choice. However, for more stubborn extractions, other salts can be more effective. The choice of salt can be guided by the Hofmeister series, which ranks ions based on their ability to salt out proteins and other molecules.[7] Generally, salts with highly charged ions like sulfates (e.g., Na₂SO₄) are more effective than chlorides.
-
Procedure: Add the salt to the aqueous layer until saturation is reached (i.e., solid salt is present at the bottom of the separatory funnel). Agitate thoroughly to ensure the salt dissolves and the equilibrium is established before performing the extraction.
Q3: How do I remove residual water from my final, isolated amine product?
A3: Residual water can be challenging to remove, especially if the amine itself is hygroscopic. A multi-step approach is often necessary.
Troubleshooting Steps:
-
Initial Drying: After your extractions, the combined organic layers should be dried over an anhydrous inorganic salt. Magnesium sulfate (MgSO₄) is a fast and effective choice.[8] Sodium sulfate (Na₂SO₄) is less efficient but can be easier to filter.[8]
-
Azeotropic Removal: For stubborn cases, azeotropic distillation is a powerful technique.[9] This involves adding a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[10] By distilling off the azeotrope, you can effectively remove the last traces of water.
-
High Vacuum: Placing the purified amine under high vacuum for an extended period can also help to remove residual water and other volatile impurities.[8]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your workup.
Problem 1: Persistent Emulsion Formation During Extraction
Cause: Emulsions are common when dealing with basic aqueous solutions and organic solvents, especially in the presence of fine particulates or amphiphilic molecules. The high pH can also lead to the saponification of any ester functionalities, creating soap-like molecules that stabilize emulsions.
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.
-
Salting Out: Add a significant amount of brine or solid sodium chloride to the separatory funnel and gently rock it. The increased ionic strength of the aqueous layer can help to break the emulsion.[5][6]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that may be stabilizing the emulsion.
-
Solvent Addition: Adding a small amount of a different solvent can alter the polarity of the system and break the emulsion. For example, if you are using ethyl acetate, adding a small amount of dichloromethane or vice versa can be effective.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Problem 2: The Amine Product is Volatile and is Lost During Solvent Removal
Cause: Low molecular weight amines can have significant vapor pressure and can be lost during rotary evaporation.
Solutions:
-
Acidic Extraction and Lyophilization: Instead of extracting the free base, intentionally extract the amine into an acidic aqueous solution (e.g., 1M HCl) to form the non-volatile ammonium salt. Then, wash the aqueous layer with an organic solvent to remove any non-basic impurities. The aqueous solution containing the amine salt can then be lyophilized (freeze-dried) to yield the solid ammonium salt. The free base can be regenerated in a subsequent step if necessary.
-
Salt Precipitation: After purification, the amine can be converted to a salt (e.g., hydrochloride, tartrate) which is often a crystalline, non-volatile solid. This can be achieved by dissolving the amine in a suitable solvent and adding a solution of the corresponding acid (e.g., HCl in dioxane).[11]
-
Careful Evaporation: If you must evaporate a solution of the free base, use a lower bath temperature and carefully control the vacuum. Consider using a cold trap to recover any volatilized product.
Problem 3: The Amine Product is Unstable at High pH
Cause: Some amines, particularly those with sensitive functional groups, can degrade or undergo side reactions under strongly basic conditions.
Solutions:
-
Use a Weaker Base: Instead of strong bases like NaOH, consider using a milder base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in your extraction. This will result in a lower pH in the aqueous layer, which may be sufficient to freebase the amine without causing degradation.
-
Copper (II) Sulfate Wash: If your product is acid-stable, an alternative to a basic wash for removing other amine impurities is to wash the organic layer with a 10% aqueous solution of copper (II) sulfate. The impurity amines will complex with the copper and be extracted into the aqueous phase, which often turns a deep blue or purple.[12][13] This avoids the need for a strong base.
-
Silica Gel Chromatography: For sensitive amines, purification by column chromatography on silica gel may be a better option than extensive liquid-liquid extractions. The mobile phase can be doped with a small amount of a volatile base like triethylamine or ammonia to prevent the amine from streaking on the acidic silica.[11][14] Alternatively, using amine-functionalized silica can be very effective.[14]
Part 3: Experimental Protocols and Data
Protocol 1: Enhanced Liquid-Liquid Extraction of a Water-Soluble Amine Using the Salting-Out Effect
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Aqueous Wash (Optional): If the reaction contains acidic byproducts, perform an initial wash with a saturated solution of sodium bicarbonate.
-
pH Adjustment and Salting Out:
-
Add the organic solution to a separatory funnel containing deionized water.
-
Cool the separatory funnel in an ice bath.
-
Slowly add a concentrated solution of NaOH or KOH with swirling until the pH of the aqueous layer is >12 (or at least 2 pH units above the pKa of the amine).
-
Add solid sodium chloride or sodium sulfate to the aqueous layer until saturation is achieved.
-
-
Extraction:
-
Stopper the funnel, invert, and vent frequently to release any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Drain the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude amine product.
-
Data Presentation: Comparison of Extraction Solvents
| Solvent System | Dielectric Constant (Approx.) | Suitability for Polar Amines | Notes |
| Diethyl Ether | 4.3 | Poor | Low polarity, not effective for most water-soluble amines. |
| Ethyl Acetate | 6.0 | Moderate | A good starting point, but may not be sufficient for highly polar amines. |
| Dichloromethane | 9.1 | Good | Higher polarity, often more effective than ethyl acetate. |
| Chloroform/Isopropanol (3:1) | ~15-20 | Excellent | A highly effective mixture for extracting very polar, water-soluble compounds.[4] |
Visualization: Decision-Making Workflow for Amine Workup
Caption: A decision-making flowchart for the aqueous workup of water-soluble amines.
References
- Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
-
Enhancing Extractions by Salting Out. LCGC International - Chromatography Online. [Link]
-
Salting Out During Extraction In The Centrifugal Extractor. TOPTION. [Link]
-
How are primary, secondary, and tertiary amines separated from their mixt.. Filo. [Link]
- Systems and methods for recovering amines and their derivates
-
4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. ACS Publications. [Link]
-
Effects of salting-out and salting-out extraction on the separation of butyric acid. ResearchGate. [Link]
-
Amine workup. Reddit. [Link]
-
Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. [Link]
-
Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. [Link]
-
Reactive extraction for the recovery of primary amines from aqueous streams. ResearchGate. [Link]
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]
-
Workup for Removing Amines. University of Rochester, Department of Chemistry. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines. Royal Society of Chemistry. [Link]
-
Isolation (Recovery) of amines. University of Alberta. [Link]
-
Ways of crashing out amines. Reddit. [Link]
-
Workup for Removing Amines. University of Rochester, Department of Chemistry. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
- Process for fractionating water-containing crude amine mixtures
-
Drying solvents. Sciencemadness Wiki. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. [Link]
- Process for the purification of tertiary amines.
-
Using drying agents. University of Calgary. [Link]
-
What actually means of azeotropic removal of water? ResearchGate. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. [Link]
-
Natural Gas Amine Sweetening (pH & Oxygen). Barben Analytical. [Link]
- Dehydration process using azeotropic distillation.
-
Applications of New Generation Solvents for Extraction of Herbal Products prior to Atomic and Molecular Analysis. Semantic Scholar. [Link]
-
Workup: Drying Methods. University of Rochester, Department of Chemistry. [Link]
-
How To: Remove Residual Water. University of Rochester, Department of Chemistry. [Link]
-
Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. MDPI. [Link]
-
Hydration Behavior of Alkyl Amines and Their Corresponding Protonated Forms. 1. Ammonia and Methylamine. ResearchGate. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Salting Out During Extraction In The Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
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- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. reddit.com [reddit.com]
- 12. Workup [chem.rochester.edu]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Full Spectroscopic Analysis of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine
This guide provides a comprehensive, in-depth spectroscopic analysis of the novel fluorinated amine, [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative framework, evaluating the strengths and limitations of various spectroscopic techniques in the structural elucidation of complex, fluorinated molecules. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
Introduction: The Analytical Challenge of Fluorinated Amines
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine, with its quaternary carbon, two stereochemically distinct allyl groups, and a fluoromethyl moiety, presents a fascinating and non-trivial analytical challenge. A robust and unambiguous structural confirmation is paramount for its potential applications. This guide will dissect the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to achieve this, comparing their utility and the depth of information each provides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is indispensable for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For a fluorinated compound like our target molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified amine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.
-
Use a sufficient number of scans and a relaxation delay to ensure accurate integration of all carbon signals, including the quaternary carbon.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift range for organofluorine compounds is large, so a spectral width of -50 to -250 ppm is a reasonable starting point.
-
Use a fluorine-free reference standard if necessary, although modern spectrometers can reference internally.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify direct ¹H-¹³C correlations.
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for identifying the quaternary carbon and piecing together the molecular fragments.
-
Predicted NMR Data and Interpretation
The following table summarizes the predicted chemical shifts and coupling constants for [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-2', H-2'' | 5.70-5.90 | m | 2H | -CH=CH₂ |
| H-3', H-3'' | 5.05-5.20 | m | 4H | -CH=CH ₂ |
| H-1', H-1'' | 2.20-2.40 | d | 4H | -CH ₂-CH=CH₂ |
| H-1''' | 4.30-4.50 | d | 2H | -CH ₂F |
| NH₂ | 1.50-2.50 | br s | 2H | -NH ₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C-2', C-2'' | 134.0-136.0 | -C H=CH₂ |
| C-3', C-3'' | 117.0-119.0 | -CH=C H₂ |
| C-1''' | 85.0-88.0 (d) | -C H₂F |
| C-1 | 55.0-60.0 | Quaternary C |
| C-1', C-1'' | 40.0-45.0 | -C H₂-CH=CH₂ |
| ¹⁹F NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| F | -210 to -230 | t | -CH₂F |
Expertise & Experience: The diastereotopic nature of the two allyl groups is a key consideration. In a chiral environment, the protons and carbons of these groups may exhibit distinct chemical shifts. The large one-bond C-F coupling constant (¹JCF) in the ¹³C NMR spectrum for the fluoromethyl carbon is a definitive diagnostic feature. Similarly, the two-bond H-F coupling (²JHF) will split the -CH₂F protons into a doublet in the ¹H NMR and the fluorine signal into a triplet in the ¹⁹F NMR.
Comparative Analysis: NMR vs. Other Techniques
| Technique | Strengths | Limitations |
| NMR | Unparalleled for detailed structural elucidation, including stereochemistry. Provides connectivity information. | Relatively low sensitivity. Requires pure samples. |
| IR | Fast, simple, and excellent for identifying functional groups. | Provides limited information on the overall molecular structure. |
| MS | Extremely sensitive, provides molecular weight and fragmentation patterns. | Isomer differentiation can be challenging without tandem MS. |
The following diagram illustrates the workflow for a comprehensive NMR-based structural elucidation.
Caption: NMR structural elucidation workflow.
Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint
IR spectroscopy provides a quick and effective method for identifying the functional groups present in a molecule. While it doesn't offer the detailed connectivity information of NMR, it serves as an excellent complementary technique for confirming the presence of key bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-3500 | Medium, broad | N-H stretch | Amine (-NH₂) |
| 3080-3100 | Medium | =C-H stretch | Alkene |
| 2850-2960 | Medium | C-H stretch | Alkane |
| 1640-1650 | Medium | C=C stretch | Alkene |
| 1590-1650 | Medium | N-H bend (scissoring) | Amine (-NH₂) |
| 1000-1150 | Strong | C-F stretch | Fluoroalkane |
| 910-990 | Strong | =C-H bend (out-of-plane) | Alkene |
Trustworthiness: The presence of a strong absorption band in the 1000-1150 cm⁻¹ region, coupled with the characteristic amine and alkene stretches, provides a high degree of confidence in the gross structural features of the molecule. This data, when correlated with NMR and MS, forms a self-validating analytical system.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation of the amine.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolution will allow for the determination of the exact mass, which can be used to confirm the molecular formula.
-
Tandem MS (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Predicted MS Data and Interpretation
-
Molecular Formula: C₉H₁₆FN
-
Exact Mass: 157.1267
-
[M+H]⁺ (High Resolution): Expected at m/z 158.1345
The fragmentation pattern will be key to confirming the connectivity. We can predict some likely fragmentation pathways:
Caption: Predicted ESI-MS fragmentation pathways.
Authoritative Grounding & Comprehensive References: The interpretation of these fragmentation patterns is based on well-established principles of mass spectrometry, such as the propensity for cleavage at bonds alpha to a heteroatom and the loss of stable neutral molecules or radicals.
Conclusion: A Multi-faceted Approach for Unambiguous Characterization
The full spectroscopic characterization of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the most detailed structural information, IR and MS are invaluable for rapid confirmation of functional groups and molecular weight, respectively. This guide has provided a framework for such an analysis, highlighting the importance of not just acquiring data, but also of understanding the underlying principles that allow for its accurate interpretation. The provided protocols and predicted data serve as a robust starting point for any researcher working with this or structurally related fluorinated compounds.
References
The Unique Challenge of Fluorinated Compounds in Mass Spectrometry
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of Fluorinated Organic Compounds
For researchers, scientists, and drug development professionals engaged in the analysis of fluorinated organic compounds, this guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms and methodologies. We will delve into the unique challenges presented by organofluorines and explore how to leverage the strengths of different HRMS technologies to achieve accurate and reliable results. This document is designed to be a practical resource, grounded in scientific principles and supported by experimental evidence.
The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine impart unique chemical properties that also present distinct analytical challenges.[1] In mass spectrometry, these challenges manifest in several ways:
-
Ionization Difficulties: The high ionization potential of fluorine can make it difficult to achieve efficient ionization, particularly with techniques like inductively coupled plasma mass spectrometry (ICP-MS).[2][3][4]
-
Atypical Fragmentation: The stability of the C-F bond often leads to fragmentation pathways that differ significantly from their non-fluorinated analogs.[5][6] Common fragmentation patterns include the loss of HF (neutral loss of 20 Da) and F atoms (loss of 19 Da).[6] In some cases, molecular ions are weak or absent, making molecular weight determination challenging with conventional ionization techniques like electron ionization (EI).[5][7]
-
Complex Spectra: The presence of multiple fluorine atoms can lead to complex isotopic patterns and a multitude of fragment ions, making spectral interpretation difficult.[5][8]
-
Ubiquity and Persistence: Many fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), are environmentally persistent and can be found as contaminants, requiring highly sensitive and specific detection methods.[9][10]
High-resolution mass spectrometry is indispensable for overcoming these hurdles by providing the mass accuracy and resolving power necessary to elucidate elemental compositions and differentiate between isobaric interferences.[8][9][11]
Comparing High-Resolution Mass Spectrometry Platforms
The choice of HRMS instrument is critical for the successful analysis of fluorinated compounds. The three most common platforms—Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR)—each offer a unique combination of strengths.
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |
| Resolving Power | Good (typically 20,000 - 60,000) | Excellent (up to 500,000) | Unrivaled (>1,000,000) |
| Mass Accuracy | Very Good (< 5 ppm) | Excellent (< 3 ppm) | Exceptional (< 1 ppm) |
| Scan Speed | Very Fast | Fast | Slower |
| Dynamic Range | Excellent | Good | Good |
| Cost | Moderate | High | Very High |
| Primary Advantage for Fluorinated Compounds | Fast acquisition for chromatography coupling, good for screening.[12] | High resolution and mass accuracy for confident identification and quantification.[13][14][15] | Ultimate resolving power for complex mixture analysis and fine isotopic structure.[16][17][18] |
Expert Insight: For routine targeted quantification and non-targeted screening of known fluorinated compounds, such as in pharmaceutical quality control or environmental monitoring, Orbitrap-based systems offer an excellent balance of high resolution, mass accuracy, and throughput.[13][15] For complex, unknown samples, such as the analysis of novel fluorinated drug metabolites or environmental degradation products, the unparalleled resolving power of FT-ICR MS may be necessary to achieve unambiguous identification.[16][17] Q-TOF systems remain a robust and cost-effective choice for general-purpose screening and identification workflows.[12][19]
Experimental Workflow: From Sample to Spectrum
A well-designed experimental workflow is crucial for obtaining high-quality data. The following outlines a general approach for the analysis of fluorinated organic compounds by LC-HRMS.
Caption: General workflow for LC-HRMS analysis of fluorinated compounds.
Detailed Experimental Protocol: Non-Targeted Screening of PFAS in Water
This protocol provides a step-by-step methodology for the non-targeted screening of per- and polyfluoroalkyl substances (PFAS) in a water sample using an Orbitrap-based LC-HRMS system.
1. Sample Preparation (Solid Phase Extraction):
- Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- Load 250 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of deionized water.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 5 mL of methanol containing 2% ammonium hydroxide.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 500 µL of 95:5 (v/v) water:methanol.
2. LC-HRMS Analysis:
- LC System: Agilent 1290 Infinity II LC or equivalent.[19]
- Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
- Mobile Phase A: Water with 5 mM ammonium acetate.
- Mobile Phase B: Methanol.
- Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- HRMS System: Thermo Scientific Orbitrap Exploris 120 Mass Spectrometer or equivalent.[20]
- Ionization Source: Heated Electrospray Ionization (HESI), negative ion mode.
- Full Scan Resolution: 120,000.
- Scan Range: m/z 100-1000.
- Data-Dependent MS/MS (dd-MS2): Top 5 most intense ions, stepped collision energy (10, 20, 40 eV).
3. Data Processing and Analysis:
- Utilize software such as Thermo Scientific™ Compound Discoverer™ or open-source platforms like XCMS for peak picking, feature detection, and alignment.[14][21][22][23]
- Perform database searches against spectral libraries and compound databases (e.g., EPA PFAS Master List) for tentative identification.
- Manually inspect MS/MS spectra for characteristic neutral losses (e.g., loss of CF2, HF) and fragmentation patterns to confirm identifications.
Deciphering Fragmentation: A Key to Structural Elucidation
Understanding the fragmentation behavior of fluorinated compounds is paramount for their identification. The strong C-F bond often directs fragmentation pathways.
Caption: Common fragmentation pathways of fluorinated organic compounds.
For instance, in silylated polyfluoroalkyl compounds, a thermodynamically favorable transfer of a fluorine atom from carbon to silicon can occur, leading to characteristic fragment ions.[24] The formation of stable five-membered ring intermediates can also drive fragmentation processes.[24] High-resolution MS/MS is essential to accurately measure the masses of these fragment ions and propose plausible structures.
The Future: Complementary Techniques and Advanced Data Analysis
While HRMS is a powerful tool, its combination with other analytical techniques can provide a more comprehensive understanding of fluorinated compounds. For example, fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) can be used to quantify and identify fluorinated species, even in cases where mass spectrometry falls short.[25][26][27]
Furthermore, the development of advanced data analysis algorithms and software is crucial for managing the large and complex datasets generated by HRMS.[28][29] Non-targeted analysis workflows are continually improving, enabling the discovery and identification of novel fluorinated compounds in complex matrices.[1][8][11][19]
Conclusion
The analysis of fluorinated organic compounds presents a unique set of challenges that can be effectively addressed with high-resolution mass spectrometry. By understanding the specific characteristics of these compounds and the comparative advantages of different HRMS platforms, researchers can develop robust and reliable analytical methods. The integration of detailed experimental protocols, a thorough understanding of fragmentation patterns, and the use of advanced data analysis tools will continue to be critical for advancing our knowledge in areas from drug development to environmental science.
References
-
Use of high-resolution mass spectrometry to identify precursors and biodegradation products of perfluorinated and polyfluorinated compounds in end-user products. ResearchGate. Available at: [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. Available at: [Link]
-
Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. PubMed. Available at: [Link]
-
Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. RSC Publishing. Available at: [Link]
-
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Available at: [Link]
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The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction. National Institutes of Health. Available at: [Link]
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Development of a Nontargeted Algorithm for Per- and Polyfluoroalkyl Substances in the FT-ICR Mass Spectra of Complex Organic Mixtures. PubMed. Available at: [Link]
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Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. ResearchGate. Available at: [Link]
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Per- and Polyfluoroalkyl Substance (PFAS) Standards. Agilent. Available at: [Link]
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Comparison of Software Tools for LC-HRMS Data Processing in Non-Target Screening of Environmental Samples. ResearchGate. Available at: [Link]
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PFAS Analysis with Ultrahigh Resolution 21T FT-ICR MS: Suspect and Nontargeted Screening with Unrivaled Mass Resolving Power and Accuracy. ACS Publications. Available at: [Link]
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Fully Automated Workflow for Volatile PFAS Analysis in Food Contact Materials Using GC-Triple Quadrupole MS. Agilent. Available at: [Link]
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Fluorinated Compounds in North American Cosmetics. ACS Publications. Available at: [Link]
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Ultrahigh-Resolution Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry for Fingerprinting, Source Tracking, and Allocation of PFAS. SERDP and ESTCP. Available at: [Link]
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Non-Target PFAS Analysis in Dried Blood Spots Using the Agilent 6546 LC/Q-TOF with Profinder and FluoroMatch. Agilent. Available at: [Link]
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Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. Available at: [Link]
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Ultrahigh-Resolution Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry for Fingerprinting, Source Tracking, and Alloca. DTIC. Available at: [Link]
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Comparative Evaluation of Data Dependent and Data Independent Acquisition Workflows Implemented on an Orbitrap Fusion for Untargeted Metabolomics. National Institutes of Health. Available at: [Link]
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Analytical Methodologies for Per/Poly Fluoroalkyl Substances (PFAS) Measurement in Environmental Waters by LC/MS/MS. Agilent. Available at: [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Arizona. Available at: [Link]
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Comparison of Three Untargeted Data Processing Workflows for Evaluating LC-HRMS Metabolomics Data. R Discovery. Available at: [Link]
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Trace analysis of total fluorine in human blood using combustion ion chromatography for fluorine: A mass balance approach for the determination of known and unknown organofluorine compounds. ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthesis of Fluorinated Homoallylic Amines: Methods, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become an indispensable tool for optimizing pharmacological profiles. Fluorinated homoallylic amines, in particular, represent a valuable class of building blocks, combining the conformational constraints of the allyl group with the unique electronic properties of fluorine. This guide provides a comprehensive comparison of the primary synthetic methodologies for accessing these important compounds, offering in-depth analysis of their mechanisms, practical experimental protocols, and comparative performance data to inform rational synthetic design.
The Significance of Fluorinated Homoallylic Amines in Drug Discovery
The introduction of fluorine can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[1][2] In the context of homoallylic amines, the fluorine atom can modulate the basicity of the nitrogen, a critical parameter for drug-receptor interactions and pharmacokinetic properties.[3] Furthermore, the homoallylic amine motif itself is a versatile synthetic handle, readily participating in various cyclization and functionalization reactions to generate complex nitrogen-containing scaffolds.[4][5] The convergence of these features makes fluorinated homoallylic amines highly sought-after intermediates in the development of novel therapeutics.[4][6][7][8][9]
Key Synthetic Strategies: A Head-to-Head Comparison
The synthesis of fluorinated homoallylic amines can be broadly categorized into three main approaches: the nucleophilic allylation of fluorinated imines, rearrangement reactions, and emerging radical/photocatalytic methods. Each strategy offers a unique set of advantages and limitations in terms of substrate scope, stereocontrol, and operational simplicity.
Nucleophilic Allylation of Fluorinated Imines: The Workhorse Approach
The most prevalent and versatile strategy for synthesizing fluorinated homoallylic amines involves the addition of a nucleophilic allyl source to a pre-formed fluorinated imine. The success of this approach hinges on the careful selection of the allylating agent, the method of imine activation (often with a Lewis acid), and the strategy for achieving stereocontrol.
The reaction generally proceeds through the activation of the imine by a Lewis acid, which enhances its electrophilicity. The nucleophilic allylating agent then attacks the imine carbon, forming a new carbon-carbon bond. In the case of stereoselective reactions, the transition state geometry is controlled by the interplay of steric and electronic factors, often dictated by a chiral auxiliary on the imine or a chiral ligand on the Lewis acid catalyst.[2] For example, in the allylation of chiral N-sulfinyl imines, the stereochemical outcome is often rationalized by a Zimmerman-Traxler-like chair transition state where the allyl nucleophile attacks from the less hindered face of the imine, opposite to the bulky tert-butyl group of the sulfinyl auxiliary.[2]
Experimental Workflow: Nucleophilic Allylation of a Fluorinated Imine
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A Senior Application Scientist's Guide to Purity Validation of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine: A Comparative Analysis of HPLC and GC-MS
Abstract
The robust characterization and purity assessment of novel chemical entities are foundational to drug discovery and development. This guide provides an in-depth comparative analysis of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine. This small, fluorinated primary amine presents unique analytical challenges due to its polarity, potential for volatility, and reactivity. Through detailed experimental protocols, comparative data, and mechanistic explanations, this document serves as a practical guide for researchers, analytical chemists, and quality control professionals in selecting and optimizing the appropriate methodology for this and structurally related compounds.
Introduction: The Analytical Imperative for Novel Amines
[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine is a novel synthetic building block with potential applications in medicinal chemistry. Its structure, featuring a quaternary carbon, a primary amine, a fluoromethyl group, and two allyl functionalities, suggests a unique reactivity profile. For such a molecule to be advanced in a drug development pipeline, stringent purity control is non-negotiable. Even trace impurities can have significant impacts on downstream reactions, biological activity, and safety profiles.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide focuses on establishing a scientifically sound approach to quantify the purity of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine and identify potential impurities, directly comparing the capabilities of HPLC and GC-MS. Both are powerful chromatographic techniques, yet their underlying principles of separation and detection create distinct advantages and disadvantages for this specific analyte.
Foundational Principles: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase[3]. For a polar molecule like our target amine, the choice of stationary phase chemistry is critical. Reversed-Phase (RP) chromatography is the most common mode, but retaining highly polar compounds can be challenging[4]. An alternative, Hydrophilic Interaction Liquid Chromatography (HILIC), uses a polar stationary phase and is often superior for retaining and separating very polar analytes[4][5][6].
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase coating the inside of a long capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides both quantitative data and structural information based on mass-to-charge ratio and fragmentation patterns[7]. A primary challenge for GC analysis of amines is their high polarity and basicity, which can lead to poor peak shapes and adsorption to the column[8][9]. This often necessitates a chemical modification step known as derivatization to increase volatility and reduce polarity[9][10][11].
Experimental Design & Methodologies
The following protocols are designed as robust starting points for method development and validation, grounded in established analytical principles. All procedures should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose[1][12][13][14].
HPLC-UV/MS Method: The Direct Approach
The primary advantage of HPLC is the ability to analyze the amine directly in its native form, avoiding the complexities of derivatization. Given the analyte's polar nature, a HILIC method is proposed as the primary approach for its superior retention capabilities with such compounds[15][16].
Caption: Workflow for purity validation by HILIC-UV/MS.
-
Sample and Standard Preparation:
-
Accurately weigh ~10 mg of the [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine reference standard and the test sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a mixture of 90% Acetonitrile / 10% Water. This strong organic solvent is appropriate for the HILIC mobile phase and ensures sample compatibility.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
-
Chromatographic Conditions:
-
Instrument: UHPLC system with UV/Vis and Mass Spectrometric detectors.
-
Column: HILIC Column (e.g., Silica, Amide, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm. Rationale: HILIC phases are specifically designed to retain polar compounds that elute in the void volume on traditional C18 columns[4][6].
-
Mobile Phase A: Water with 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, promoting better peak shape and enhancing ionization for MS detection in positive ion mode[17].
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 10 minutes. Rationale: A gradient from high organic to higher aqueous content elutes compounds in order of increasing polarity in HILIC mode[4].
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection:
-
UV: 205 nm. Rationale: The analyte lacks a strong chromophore, so detection at a low wavelength is necessary to capture the end-absorption of the amine and allyl groups.
-
MS: Electrospray Ionization (ESI), Positive Ion Mode. Scan range m/z 50-500.
-
-
-
Data Analysis & System Suitability:
-
Calculate purity using the area percent method.
-
System Suitability: Inject the reference standard six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Validation: Assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines[12].
-
GC-MS Method: The High-Sensitivity, High-Information Approach
For GC-MS, derivatization is essential. We will use Trifluoroacetic Anhydride (TFAA) to convert the polar primary amine into a non-polar, volatile, and highly detectable trifluoroacetyl amide derivative.
Caption: Workflow for purity validation by GC-MS with derivatization.
-
Derivatization Protocol:
-
Dissolve ~1 mg of the amine sample in 1 mL of anhydrous Ethyl Acetate in a sealed vial.
-
Add 100 µL of Pyridine (acts as a catalyst and acid scavenger).
-
Add 150 µL of Trifluoroacetic Anhydride (TFAA). Rationale: TFAA reacts with the primary amine to form a stable, volatile trifluoroacetamide derivative. The fluorine atoms also make the derivative highly sensitive to electron capture detection if needed, and provide a characteristic mass loss for MS analysis[11].
-
Seal the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Mass Spectrometric detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent). Rationale: This is a robust, general-purpose column suitable for a wide range of underivatized and derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program:
-
Initial: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis & System Suitability:
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
-
System Suitability: Inject the derivatized reference standard six times. The RSD for the peak area should be ≤ 5.0% (a slightly wider acceptance criterion is common for methods involving derivatization).
-
Impurity Identification: Use the acquired mass spectra to search against commercial libraries (e.g., NIST) and to propose structures for unknown impurities based on fragmentation patterns. Mass spectrometry is a powerful tool for identifying and quantifying impurities with high sensitivity and specificity[7][18][19][20].
-
Comparative Performance Analysis
The choice between HPLC and GC-MS depends on the specific goals of the analysis—routine quality control versus in-depth impurity profiling.
| Performance Metric | HPLC-UV/MS (HILIC) | GC-MS (with Derivatization) | Field-Proven Insight & Causality |
| Selectivity & Resolution | Excellent. Can resolve isomers and closely related impurities. Orthogonal to GC. | Very High. Capillary GC columns offer extremely high theoretical plates, leading to sharp peaks and excellent resolution of volatile impurities. | HPLC selectivity is driven by partitioning equilibria, while GC selectivity is driven by volatility and column interactions. They provide different separation profiles, making them complementary. |
| Sensitivity (LOD/LOQ) | Good to Excellent. MS detection provides high sensitivity. UV sensitivity is moderate due to the lack of a strong chromophore. | Excellent. EI-MS is inherently sensitive, and derivatization with TFAA can further enhance the signal. | The derivatization step in GC-MS not only improves chromatography but often enhances the ionization efficiency and detector response. |
| Speed | Moderate. Run times are typically 10-15 minutes. | Fast. Modern GC methods can have run times under 10 minutes. However, this is offset by the sample preparation time. | While the GC run itself is fast, the mandatory derivatization step (30-60 min) makes the total analysis time per sample longer than for HPLC. |
| Analyte Suitability | Ideal. Directly analyzes the polar, non-volatile, and potentially thermally labile compounds without modification. | Challenging (Requires Derivatization). The native amine is unsuitable for GC[8][21]. The derivatization step is critical but adds complexity and a potential source of error. | HPLC is the main method of choice for many amine determinations precisely because it avoids the issues of volatility and thermal stability that challenge GC[22][23]. |
| Impurity Identification | Good. ESI-MS provides accurate molecular weight (M+H)⁺, which is crucial for determining elemental composition. Fragmentation (MS/MS) is needed for structural details. | Excellent. EI provides reproducible, information-rich fragmentation patterns that can be matched against extensive libraries (e.g., NIST) for confident identification of unknown impurities[24]. | EI is a high-energy "hard" ionization technique that yields characteristic fragments, whereas ESI is a "soft" technique that typically preserves the molecular ion. |
| Method Robustness & Ease of Use | High. Direct injection protocols are generally robust and easily automated. HILIC methods can require longer equilibration times than reversed-phase. | Moderate. The derivatization step must be carefully controlled (reagent purity, reaction time, temperature) to ensure reproducibility. | Any multi-step sample preparation procedure introduces potential variability. The direct analysis by HPLC is inherently more robust for routine applications. |
Discussion & Strategic Recommendations
HPLC is the superior technique for routine purity assessment and quality control (QC) of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine. The primary driver for this recommendation is the ability to analyze the compound directly, eliminating the time, complexity, and potential variability of a derivatization step[22][25]. The HILIC method provides excellent retention and separation for this polar analyte, and coupling with MS detection ensures high sensitivity and provides critical molecular weight information for any observed impurities.
GC-MS excels in the role of impurity identification and characterization. While less suitable for high-throughput QC, its strengths are unparalleled for structural elucidation. If an unknown impurity is detected by HPLC, a GC-MS analysis of the derivatized sample can provide the detailed fragmentation pattern needed for confident identification through library searching[24]. This makes GC-MS an indispensable tool during process development and for investigating out-of-specification results.
A comprehensive validation strategy should leverage both techniques.
-
For Release Testing: A validated HPLC-UV method should be used for routine purity determination (% Area).
-
For Impurity Profiling: HPLC-MS should be used to detect and provide molecular weights of impurities. For any unknown impurity above the identification threshold (e.g., >0.1% as per ICH guidelines), GC-MS should be employed as an orthogonal, confirmatory technique to aid in structural elucidation.
Conclusion
The purity validation of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine requires a nuanced analytical approach. While both HPLC and GC-MS are powerful chromatographic techniques, their application must be tailored to the analyte's properties and the analytical objective.
-
HPLC, particularly in HILIC mode, offers a direct, robust, and reliable method for routine purity quantification, making it the preferred choice for quality control environments.
-
GC-MS, despite requiring a crucial derivatization step, provides superior capability for the structural identification of volatile and semi-volatile impurities due to the information-rich nature of Electron Ionization mass spectra.
By strategically employing HPLC for routine analysis and GC-MS for investigational profiling, researchers and drug development professionals can ensure the highest standards of quality and scientific integrity for this novel chemical entity.
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A Comparative Guide to the Structural Elucidation of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine Derivatives: X-ray Crystallography and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for novel compounds such as derivatives of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine, a class of molecules with significant potential in medicinal chemistry. The introduction of a fluoromethyl group at a stereogenic center, flanked by two allyl moieties, presents unique challenges and opportunities for structural analysis. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural determination, with complementary techniques, offering field-proven insights into experimental choices and data interpretation.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for elucidating the atomic arrangement within a crystalline solid.[1][2] It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding structure-activity relationships (SAR) in drug design.[1] For derivatives of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine, X-ray crystallography can unequivocally establish the stereochemistry at the C1 position, a critical factor influencing biological activity.
The journey from a synthesized compound to a refined crystal structure involves several key stages, each demanding careful consideration.
Experimental Workflow: A Self-Validating System
The process of X-ray crystallographic analysis can be visualized as a linear progression with critical feedback loops, ensuring the integrity of the final structure.
Figure 1: The workflow of single-crystal X-ray crystallography.
Causality in Experimental Choices: The Path to a 'Good Crystal'
The rate-limiting step in X-ray crystallography is often obtaining a single crystal of sufficient quality.[1] For small organic molecules like the amine derivatives , several crystallization techniques can be employed.
-
Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly.[3] The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal. For fluorinated compounds, which can exhibit altered solubility profiles, a systematic screen of solvents with varying polarities is recommended.[4]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a larger volume of a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound solution gradually reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.
The presence of the fluoromethyl group can influence intermolecular interactions, potentially aiding or hindering crystallization. The increased hydrophobicity imparted by fluorine can promote packing in hydrophobic pockets within the crystal lattice.[4]
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
While X-ray crystallography provides the ultimate structural answer, other techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer complementary and often more readily accessible data. For fluorinated molecules, ¹⁹F NMR is an exceptionally powerful tool.[5][6][7]
| Feature | Single-Crystal X-ray Crystallography | ¹⁹F NMR Spectroscopy | ¹H & ¹³C NMR Spectroscopy |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[1][3] | Chemical environment of fluorine atoms, stereochemistry (with chiral auxiliaries), conformational dynamics.[5][8] | Connectivity, relative stereochemistry, solution-state conformation. |
| Sample State | Solid (single crystal) | Liquid (solution) | Liquid (solution) |
| Sample Requirement | High-quality single crystal (often the bottleneck).[1] | Soluble compound, typically mg scale. | Soluble compound, typically mg scale. |
| Data Acquisition Time | Hours to days | Minutes to hours | Minutes to hours |
| Key Advantage | Unambiguous and complete 3D structure.[1] | High sensitivity, large chemical shift dispersion, direct probe of fluorinated center.[7] | Readily available, provides overall structural framework. |
| Key Limitation | Requires a suitable single crystal. | Provides indirect structural information, may require complex analysis for full 3D structure. | Signal overlap can be an issue, provides relative stereochemistry. |
The Synergy of Crystallography and ¹⁹F NMR
For derivatives of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine, a combined analytical approach is highly recommended. ¹⁹F NMR can be used to rapidly assess the purity and electronic environment of the fluoromethyl group in a series of synthesized derivatives.[9] This can guide the selection of candidates for the more time-consuming process of crystallization and X-ray analysis. Furthermore, the solution-state information from NMR can be compared with the solid-state structure from crystallography to understand conformational changes that may occur upon crystallization.
Detailed Experimental Protocol: X-ray Crystallographic Analysis
This protocol outlines the key steps for the X-ray crystallographic analysis of a representative derivative, for instance, N-benzyl-[1-allyl-1-(fluoromethyl)but-3-en-1-yl]amine.
1. Crystallization:
- Objective: To obtain a single crystal suitable for X-ray diffraction.
- Procedure:
- Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane).
- Employ the slow evaporation technique by covering the vial with a perforated cap and leaving it undisturbed in a vibration-free environment.[3]
- Alternatively, use vapor diffusion by placing the vial in a larger beaker containing an anti-solvent (e.g., hexane) and sealing the beaker.
- Monitor for crystal growth over several days.
2. Crystal Mounting and Data Collection:
- Objective: To mount a selected crystal and collect diffraction data.
- Procedure:
- Under a microscope, select a well-formed crystal with sharp edges and no visible defects.
- Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.
- Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
- Collect a series of diffraction images by rotating the crystal in the X-ray beam.
3. Structure Solution and Refinement:
- Objective: To determine the atomic positions from the diffraction data and refine the structural model.
- Procedure:
- Process the raw diffraction data to obtain a set of structure factors.
- Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
- Build an initial molecular model into the electron density map.
- Refine the model against the experimental data using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.
- Validate the final structure using established crystallographic metrics.
Conclusion
For the unambiguous structural elucidation of [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine derivatives, single-crystal X-ray crystallography is the definitive technique.[1] It provides a complete and accurate three-dimensional picture of the molecule, which is invaluable for rational drug design. However, a pragmatic and efficient approach involves the synergistic use of complementary techniques. ¹⁹F NMR, in particular, serves as a powerful tool for rapid screening and for providing insights into the solution-state behavior of these fluorinated compounds.[6][7] By combining the strengths of these methods, researchers can accelerate the drug development process and gain a deeper understanding of the structure-property relationships of this promising class of molecules.
References
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Title: X-Ray Crystallography of Chemical Compounds Source: PMC - NIH URL: [Link]
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Title: X-Ray Crystallography Laboratory Department of Chemistry Michigan State University Source: Michigan State University URL: [Link]
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Title: Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters Source: RSC Publishing URL: [Link]
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Title: Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane Source: MDPI URL: [Link]
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Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC - PubMed Central URL: [Link]
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Title: Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis Source: ACS Publications URL: [Link]
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Title: Synthesis of Fluorinated Amines: A Personal Account Source: PMC - NIH URL: [Link]
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Title: Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis Source: ResearchGate URL: [Link]
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Title: Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides Source: ResearchGate URL: [Link]
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Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: NIH URL: [Link]
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Title: Non-enzymatic Acylative Kinetic Resolution of Primary Allylic Amines Source: The Royal Society of Chemistry URL: [Link]
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Title: Configurations and X-ray crystallography of the allenyl radical Source: ResearchGate URL: [Link]
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Title: X-ray crystallography Source: Wikipedia URL: [Link]
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Title: Fluorine NMR Source: University of Wisconsin-Madison URL: [Link]
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Title: Synthesis and Properties of Highly Fluorinated Polyimides Source: American Chemical Society URL: [Link]
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Title: Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors Source: ACS Publications URL: [Link]
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Title: Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations Source: MDPI URL: [Link]
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Title: Synthesis of allylic amines Source: Organic Chemistry Portal URL: [Link]
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Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: RSC Publishing URL: [Link]
Sources
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
